molecular formula C21H16N4O4S3 B11278491 Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate

Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate

Cat. No.: B11278491
M. Wt: 484.6 g/mol
InChI Key: KDIABOUADQWMGR-UHFFFAOYSA-N
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Description

Methyl 4-[2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate is a complex organic compound featuring a thiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the phenyl and sulfanyl groups. The final steps involve the acetamido and benzoate modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, would be emphasized to make the process sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

Methyl 4-[2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-[2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application being investigated.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 4-[2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate include other thiazolopyrimidine derivatives and compounds with similar functional groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate is a complex organic compound featuring a thiazolo[4,5-d]pyrimidine core, which is known for its diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H16N4O3S3C_{20}H_{16}N_{4}O_{3}S_{3} with a molecular weight of 456.6 g/mol. The unique structural features include a thiazolo[4,5-d]pyrimidine moiety that contributes to its biological properties.

PropertyValue
Molecular FormulaC20H16N4O3S3
Molecular Weight456.6 g/mol
IUPAC NameThis compound

Anticancer Activity

Research has indicated that compounds similar to methyl 4-(2-(7-oxo-3-phenyl-2-thioxo... exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines. For instance, a related compound was found to inhibit cellular proliferation in tumor cells with GI50 values ranging from 0.025 to 2 μM across multiple cell lines .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of critical signaling pathways necessary for cell growth and survival. The thiazolo[4,5-d]pyrimidine core is believed to interact with key kinases involved in tumor progression .

Antimicrobial Properties

The thiazole ring present in the structure has been associated with antimicrobial activity. Research on structurally similar compounds has shown efficacy against various bacterial strains, indicating potential applications in treating infections .

Case Studies

  • In Vitro Cytotoxicity Studies : A study evaluating the cytotoxic effects of related thiazolo[4,5-d]pyrimidine derivatives showed that modifications at specific positions significantly influenced their potency against cancer cell lines . The results highlighted the importance of structural optimization for enhancing biological activity.
  • Antimicrobial Evaluation : Another research effort focused on synthesizing new derivatives based on the thiazole structure and assessing their antimicrobial efficacy against common pathogens. Results indicated promising activity against both Gram-positive and Gram-negative bacteria .

Properties

Molecular Formula

C21H16N4O4S3

Molecular Weight

484.6 g/mol

IUPAC Name

methyl 4-[[2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C21H16N4O4S3/c1-29-19(28)12-7-9-13(10-8-12)22-15(26)11-31-20-23-17-16(18(27)24-20)32-21(30)25(17)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,22,26)(H,23,24,27)

InChI Key

KDIABOUADQWMGR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4

Origin of Product

United States

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